molecular formula C21H16FN5OS B4314400 4,7-diamino-2-(benzylsulfanyl)-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide

4,7-diamino-2-(benzylsulfanyl)-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide

Cat. No.: B4314400
M. Wt: 405.4 g/mol
InChI Key: WRFFHKCXXWPWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-diamino-2-(benzylsulfanyl)-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines. This compound is characterized by the presence of amino groups, a benzylthio group, a fluorophenyl group, and a carbonitrile group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-diamino-2-(benzylsulfanyl)-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrano[2,3-d]pyrimidine core.

    Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions using suitable amines.

    Addition of Benzylthio and Fluorophenyl Groups: These groups are introduced via thiolation and electrophilic aromatic substitution reactions, respectively.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction using reagents such as cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,7-diamino-2-(benzylsulfanyl)-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and benzylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4,7-diamino-2-(benzylsulfanyl)-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-diamino-2-(benzylsulfanyl)-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3]pyrimidine: A compound with similar structural features but different functional groups.

    2,4-diamino-6-pyrimidinone: Another pyrimidine derivative with distinct properties.

Uniqueness

4,7-diamino-2-(benzylsulfanyl)-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4,7-diamino-2-benzylsulfanyl-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5OS/c22-15-9-5-4-8-13(15)16-14(10-23)19(25)28-20-17(16)18(24)26-21(27-20)29-11-12-6-2-1-3-7-12/h1-9,16H,11,25H2,(H2,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFFHKCXXWPWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=C3C(C(=C(OC3=N2)N)C#N)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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